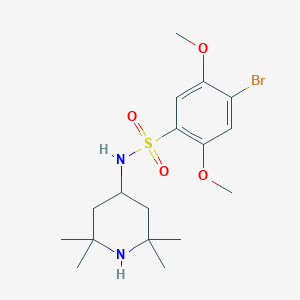
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide, also known as MMBS, is a sulfonamide derivative that has been widely used in scientific research for its unique biochemical and physiological properties. MMBS has been found to possess a wide range of potential applications in the field of medicine, including as a potential treatment for cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX, which is an enzyme that plays a key role in the regulation of pH in the tumor microenvironment. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. This compound has also been found to possess anti-inflammatory and neuroprotective effects, although the exact mechanism of these effects is still unclear.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for further research on 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide. One possible direction is to explore its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Another possible direction is to investigate its anti-inflammatory and neuroprotective effects, and to determine the mechanism of these effects. Additionally, further research could be conducted to explore the potential side effects and toxicity of this compound, in order to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide involves the reaction between 5-methyl-2-nitrobenzenesulfonamide and 2-methoxyethylamine in the presence of a reducing agent such as palladium-carbon. The reaction yields this compound as a white crystalline solid with a melting point of 123-125°C.
Applications De Recherche Scientifique
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the acidity of the tumor microenvironment, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Propriétés
Formule moléculaire |
C11H17NO4S |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
2-methoxy-N-(2-methoxyethyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-4-5-10(16-3)11(8-9)17(13,14)12-6-7-15-2/h4-5,8,12H,6-7H2,1-3H3 |
Clé InChI |
QXOGWTCCNYBYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)




![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)


